molecular formula C23H17FN4O2S2 B2816573 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide CAS No. 392298-75-8

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

Cat. No. B2816573
CAS RN: 392298-75-8
M. Wt: 464.53
InChI Key: UKPNNNFDXRZDPH-UHFFFAOYSA-N
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Description

“N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide” is a chemical compound with a complex structure. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This compound also includes a phenylbenzamide group and a fluoroanilino group .

Scientific Research Applications

Pharmacological Properties and Synthesis

  • Anticancer Activity : The pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties, such as those incorporating 1,3,4-thiadiazole moieties. These compounds exhibit significant in vitro activity against various cancer cell lines, highlighting their potential as anticancer agents (Yushyn, Holota, & Lesyk, 2022).

  • Antibacterial and Antifungal Activities : Various derivatives have shown significant antibacterial and antifungal activities. The synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid resulted in compounds with effective antibacterial and antifungal properties, demonstrating the utility of these derivatives in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).

  • Antitubercular Agents : A new class of antituberculosis agents based on 1,3,4-oxadiazoles and thiadiazoles demonstrated outstanding in vitro activity against Mycobacterium tuberculosis strains. These compounds exhibit a highly selective antimycobacterial effect and low in vitro toxicity, highlighting their potential as selective antitubercular agents (Karabanovich et al., 2016).

Molecular Studies and Materials Science

  • Molecular Aggregation and Fluorescence Effects : The study of 1,3,4-thiadiazole derivatives revealed dual fluorescence effects related to substituent- and aggregation-induced phenomena. These effects are crucial for understanding molecular aggregation mechanisms and have implications for designing fluorescence probes and materials with specific optical properties (Budziak et al., 2019).

  • Synthesis of Novel Organic Compounds : The synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties from a thiadiazole core showcases the versatility of this compound in generating new organic materials with potential applications in various fields (Li et al., 2012).

Future Directions

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have shown potential as antitumor agents . Therefore, this compound could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O2S2/c24-18-8-4-5-9-19(18)25-20(29)14-31-23-28-27-22(32-23)26-21(30)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPNNNFDXRZDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide

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